An In-Depth Technical Guide to the Physical and Solubility Properties of Chloromethyl Nicotinate Isomers
An In-Depth Technical Guide to the Physical and Solubility Properties of Chloromethyl Nicotinate Isomers
This guide provides a comprehensive overview of the known physical properties of chloromethyl nicotinate isomers and offers detailed, field-proven methodologies for determining their solubility. Given that "chloromethyl nicotinate" can refer to several positional isomers, this document addresses the key variants encountered in research and development, providing a foundational understanding for their application in medicinal chemistry and drug discovery.
Introduction: Navigating the Isomers of Chloromethyl Nicotinate
Chloromethyl nicotinate, a derivative of nicotinic acid (a form of vitamin B3), serves as a versatile building block in organic synthesis. The term itself is ambiguous, as the chloromethyl group (-CH₂Cl) can be substituted at various positions on the pyridine ring. This structural variation gives rise to distinct isomers with unique physicochemical properties that significantly influence their reactivity, bioavailability, and formulation potential. This guide will focus on the most common isomers, including those substituted at the 2, 4, 5, and 6 positions of the pyridine ring, providing researchers with the critical data and protocols necessary for their work.
Understanding the physical and solubility characteristics of these active pharmaceutical ingredient (API) precursors is a cornerstone of effective drug development. Properties such as molecular weight, boiling point, and, most critically, solubility, dictate everything from reaction kinetics to the choice of formulation excipients and the ultimate bioavailability of a potential drug candidate.
Physicochemical Properties of Chloromethyl Nicotinate Isomers
The fundamental physical properties of a compound are dictated by its molecular structure. The introduction of a chloromethyl group to the methyl nicotinate scaffold imparts specific characteristics. The following table summarizes the key physicochemical properties for various isomers of chloromethyl nicotinate, compiled from available chemical supplier and database information. Note that some values, particularly for boiling point and density, are predicted through computational models.
| Property | Methyl 2-(chloromethyl)nicotinate | Methyl 6-(chloromethyl)nicotinate | Methyl 4-(chloromethyl)nicotinate (hydrochloride) | Methyl 5-(chloromethyl)nicotinate (hydrochloride) |
| CAS Number | 177785-14-7[1] | 49668-90-8 | 1159826-53-5[2] | 179072-14-1 |
| Molecular Formula | C₈H₈ClNO₂[1] | C₈H₈ClNO₂ | C₈H₉Cl₂NO₂[2] | C₈H₉Cl₂NO₂ |
| Molecular Weight | 185.61 g/mol [1] | 185.61 g/mol | 222.07 g/mol [2] | 222.07 g/mol |
| Appearance | Colorless to off-white solid-liquid mixture[1] | Data not available | Solid[2] | Data not available |
| Boiling Point | 279.4 ± 30.0 °C (Predicted)[1] | Data not available | Data not available | Data not available |
| Density | 1.252 ± 0.06 g/cm³ (Predicted)[1] | Data not available | Data not available | Data not available |
| Storage Conditions | 2-8°C, under inert atmosphere | Room Temperature | Sealed in dry, 2-8°C[2] | Sealed in dry, 2-8°C |
Solubility Profile: From Theoretical Considerations to Practical Determination
Quantitative solubility data for chloromethyl nicotinate isomers is not widely published. However, we can infer a general profile from the molecular structure and data on related compounds. The parent molecule, methyl nicotinate, is reported to be soluble in water (47.6 mg/mL at 20°C), ethanol, and benzene[3][4]. The presence of the ester and the pyridine nitrogen provides polarity. The addition of a chloromethyl group, while adding some steric bulk, is not expected to drastically reduce aqueous solubility and may enhance solubility in moderately polar organic solvents. One related compound, Methyl 6-chloronicotinate, is described as having "moderate solubility in organic solvents and limited solubility in water".[5]
Given the scarcity of specific data, a direct experimental determination of solubility is essential for any research or development program. The following sections provide authoritative protocols for this purpose.
Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6] It measures the concentration of a saturated solution when equilibrium is reached between the dissolved and undissolved solid. The causality behind this method is to ensure that the system has reached its lowest energy state, providing a true measure of solubility under specific conditions (e.g., pH, temperature).
Objective: To determine the maximum concentration of a chloromethyl nicotinate isomer that can be dissolved in a specific solvent system at a controlled temperature.
Materials:
-
Chloromethyl nicotinate isomer (solid powder)
-
Selected solvent (e.g., pH 7.4 phosphate-buffered saline (PBS), water, ethanol)
-
Orbital shaker with temperature control
-
Centrifuge or filtration system (e.g., 0.22 µm syringe filters)
-
Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Vials with screw caps
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid chloromethyl nicotinate isomer to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of pH 7.4 PBS) to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). The samples should be shaken for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours.[6] The long incubation is critical to overcome kinetic barriers to dissolution, especially for crystalline solids.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To reliably separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or carefully filter the supernatant using a chemically compatible syringe filter. This step is crucial to prevent solid particles from artificially inflating the measured concentration.
-
Quantification:
-
Prepare a set of calibration standards of the chloromethyl nicotinate isomer in the chosen solvent at known concentrations.
-
Analyze the saturated supernatant and the calibration standards using a validated analytical method, such as HPLC-UV.
-
The concentration of the isomer in the supernatant is determined by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility.
-
Experimental Protocol: High-Throughput Kinetic Solubility Assay
In early-stage drug discovery, a higher-throughput method is often required. The kinetic solubility assay provides an apparent solubility value.[7][8] The causality here is different; it measures how readily a compound dissolves and stays in solution when rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This mimics the conditions of many high-throughput screening assays.
Objective: To rapidly assess the apparent solubility of a chloromethyl nicotinate isomer in an aqueous buffer.
Materials:
-
10 mM stock solution of chloromethyl nicotinate isomer in DMSO
-
Aqueous buffer (e.g., pH 7.4 PBS)
-
96-well microtiter plates (UV-transparent if using spectrophotometry)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Multichannel pipette or automated liquid handler
Step-by-Step Methodology:
-
Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration range. This rapid change in solvent environment can induce precipitation if the compound's aqueous solubility is exceeded.
-
Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a shorter period, typically 1-2 hours.[7][9]
-
Detection: The point of precipitation can be detected in several ways:
-
Nephelometry: A laser-based method that measures light scattering caused by insoluble particles (precipitate).[9]
-
UV-Vis Spectrophotometry: After filtering or centrifuging the plate to remove precipitate, the concentration of the dissolved compound in the filtrate/supernatant is measured by its UV absorbance.[9]
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected.
Conclusion
While published quantitative data on the physical and solubility properties of chloromethyl nicotinate isomers are limited, this guide provides a robust framework for researchers. By consolidating the available physicochemical data and presenting authoritative, step-by-step protocols for solubility determination, scientists and drug development professionals are equipped to generate the critical data needed to advance their research. The choice between the gold-standard shake-flask method and the high-throughput kinetic assay will depend on the stage of research, but both provide invaluable insights into the behavior of these important synthetic intermediates.
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Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
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